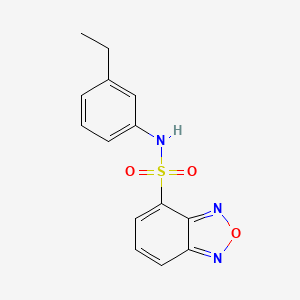
N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound makes it a subject of interest for researchers due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole derivative with sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Ethylphenyl Substitution: The final step involves the substitution of the ethylphenyl group onto the benzoxadiazole core, which can be achieved through a nucleophilic aromatic substitution reaction using ethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted products with different functional groups replacing the sulfonamide
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxadiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring the specific interactions of this compound with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for the development of new pharmaceuticals. Ongoing research aims to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and polymers. Additionally, it is used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoxadiazole core can interact with various biological pathways, modulating cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-1,3-benzothiazol-2-amine
- N-(3-ethylphenyl)-4-fluorobenzamide
- 1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine
Comparison
Compared to similar compounds, N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of the benzoxadiazole core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. While other compounds may share some structural similarities, the specific arrangement of functional groups in this compound provides unique reactivity and interaction profiles.
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-2-10-5-3-6-11(9-10)17-21(18,19)13-8-4-7-12-14(13)16-20-15-12/h3-9,17H,2H2,1H3 |
InChI Key |
ARWDRAUQXBSNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11123356.png)
![2-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123357.png)
![ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11123370.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123386.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B11123391.png)
methanone](/img/structure/B11123394.png)

![2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11123406.png)

![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11123420.png)
![N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123423.png)
![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11123428.png)
![(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11123429.png)
